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molecular formula C10H18N2O B8486003 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone

1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone

Cat. No. B8486003
M. Wt: 182.26 g/mol
InChI Key: LKFTYLWDHOTJFU-UHFFFAOYSA-N
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Patent
US04183903

Procedure details

The reaction apparatus is a 500 ml flask, equipped with thermometer, reflux condenser and magnetic stirrer. The top of the reflux condenser is connected to a bubbler containing water. Before adding the reagents, the flask is weighed. Then 30 g of urea (0.5 mols) and 156 g of N-cyclohexyl-1,3-propanediamine (1 mol) are put into the flask, which is then slowly heated. Ammonia begins to evolve. Heating is continued until 18 g of ammonia have evolved. The reaction mixture is allowed to cool to room temperature. The solid which precipitates is separated by filtration on a Buchner funnel and dried in vacuo. The weight is 78 g and the melting point is 175° C. The raw reaction product is recrystallized from boiling ethanol. The melting point of the recrystallized product is 198° C. The nitrogen content is 15.25%, whereas the theoretical value is 15.37%. The structure of the product as confirmed by a combination of elemental analysis, 13C NMR and 1H NMR is determined as follows: ##STR3## The structure of this compound has been corroborated by IR and VPO molecular weight measurements. The elemental analysis is as follows:
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2](N)=[O:3].[CH:5]1([NH:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.N>O>[CH:5]1([N:11]2[CH2:12][CH2:13][CH2:14][NH:15][C:2]2=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C1(CCCCC1)NCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
18 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and magnetic stirrer
ADDITION
Type
ADDITION
Details
Before adding the reagents
TEMPERATURE
Type
TEMPERATURE
Details
is then slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The solid which precipitates
CUSTOM
Type
CUSTOM
Details
is separated by filtration on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The raw reaction product
CUSTOM
Type
CUSTOM
Details
is recrystallized
CUSTOM
Type
CUSTOM
Details
is 198° C

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1C(NCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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